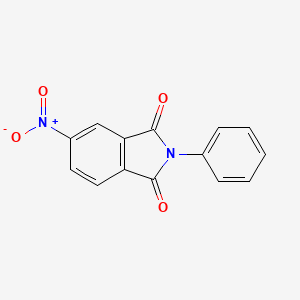

4-Nitro-N-phenylphthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-13-11-7-6-10(16(19)20)8-12(11)14(18)15(13)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNCFMUZZXJQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354041 | |

| Record name | 4-Nitro-N-phenylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40392-27-6 | |

| Record name | 5-Nitro-2-phenyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40392-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-N-phenylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-N-phenylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-N-phenylphthalimide: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 4-Nitro-N-phenylphthalimide, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, structural features, synthesis protocols, and diverse applications, grounding all claims in authoritative references.

Introduction and Strategic Importance

This compound (CAS No: 40392-27-6) is a significant organic compound belonging to the N-substituted phthalimide family.[1][2] Its structure, which integrates a phthalimide core, a phenyl group, and a nitro functional group, makes it a versatile building block in organic synthesis. The phthalimide moiety itself is a cornerstone in medicinal chemistry, famously associated with the therapeutic effects of thalidomide and its analogs, which exhibit anti-inflammatory, antitumor, and immunomodulatory properties.[3] The presence of the nitro group further enhances the synthetic utility of this compound, serving as a precursor for various functional group transformations and influencing the electronic properties of the molecule. This compound is a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced polymers.[4][5]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a planar isoindole-1,3-dione system (the phthalimide group). A phenyl ring is attached to the nitrogen atom of the imide, and a nitro group is substituted on the phthalimide's aromatic ring at the 4-position. This substitution pattern is crucial as the electron-withdrawing nature of the nitro group and the imide carbonyls significantly influences the molecule's reactivity.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-nitrophenyl)isoindole-1,3-dione | [1] |

| Synonyms | N-(4-nitrophenyl)phthalimide, 5-Nitro-2-phenylisoindoline-1,3-dione | [1][4][5] |

| CAS Number | 40392-27-6 | [2][4] |

| Molecular Formula | C₁₄H₈N₂O₄ | [1][2] |

| Molecular Weight | 268.22 g/mol | [1][4] |

| Appearance | White to light yellow or amber crystalline solid/powder | [4][6] |

| Melting Point | 187 °C (approx. 180-183 °C) | [4] |

| Boiling Point | 471.1°C at 760 mmHg | [4] |

| Density | ~1.501 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [5] |

Synthesis and Reaction Pathways

The synthesis of this compound is typically achieved through two primary strategies: the nitration of a pre-formed N-phenylphthalimide or the condensation of a nitrated phthalic acid derivative with aniline.

Pathway 1: Nitration of N-Phenylphthalimide

This is a common and direct approach. It involves the electrophilic aromatic substitution on the N-phenylphthalimide precursor. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and yield, as nitration can potentially occur on either the phthalimide or the N-phenyl ring.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of N-Phenylphthalimide (Precursor)

This protocol is adapted from established methods for the synthesis of N-substituted phthalimides.[7]

-

Reactant Mixing: In a suitable reaction vessel, combine phthalic anhydride (19 g) and aniline (14 g).

-

Heating: Heat the mixture to a temperature of 140-145°C for approximately 50 minutes. The reaction proceeds via a phthalamic acid intermediate which then cyclizes upon heating.

-

Work-up: After cooling, add water (50 ml) to the reaction mixture to precipitate the product.

-

Purification: Collect the resulting solid by filtration. Wash the crude product sequentially with a 10% aqueous potassium carbonate solution (50 ml) and water (100 ml) to remove any unreacted phthalic anhydride and other acidic impurities.

-

Drying and Recrystallization: Dry the washed solid. For higher purity, recrystallize the product from acetic acid to yield colorless needles of N-phenylphthalimide. This method typically results in a high yield (around 97%).[7]

Experimental Protocol: Nitration of N-Phenylphthalimide

The nitration of the N-phenylphthalimide precursor requires careful control of temperature to ensure selective nitration on the phthalimide ring.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid. This exothermic process must be done carefully to maintain a low temperature.

-

Addition of Substrate: Dissolve the synthesized N-phenylphthalimide in concentrated sulfuric acid and cool the solution.

-

Nitration Reaction: Slowly add the cold nitrating mixture to the N-phenylphthalimide solution, ensuring the temperature is kept low (typically between 10-20°C) to control the reaction rate and prevent over-nitration.[8]

-

Reaction Quenching: After the reaction is complete (monitored by TLC), pour the reaction mixture slowly onto cracked ice with vigorous stirring. This precipitates the crude nitrated product.

-

Purification: Filter the crude this compound and wash it thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral features are key for confirming the identity and purity of the synthesized compound.[9][10]

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing effect of the nitro and carbonyl groups, appearing at higher chemical shifts. The protons on the N-phenyl ring will also show characteristic splitting patterns. |

| ¹³C NMR | Resonances for the carbonyl carbons of the imide group (approx. 165-170 ppm). Aromatic carbons will appear in the 120-150 ppm range. The carbon attached to the nitro group will be significantly deshielded.[9] |

| IR Spectroscopy | - Asymmetric & Symmetric NO₂ stretch: Strong, characteristic bands around 1530-1560 cm⁻¹ and 1340-1355 cm⁻¹.[9]- C=O stretch (imide): Two characteristic bands, typically an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch around 1710 cm⁻¹.[11]- Aromatic C-H stretch: Above 3000 cm⁻¹.- C-N stretch: Around 1300-1380 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 268, corresponding to the molecular weight of C₁₄H₈N₂O₄. |

Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the phthalimide ring, enhanced by the nitro group, and the potential for reactions involving the nitro group itself.

Key Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (4-Amino-N-phenylphthalimide) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental as it provides a route to a wide range of derivatives, including new dyes, polymers, and pharmacologically active molecules.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic aromatic substitution, where the nitro group can be displaced by strong nucleophiles under certain conditions.

Industrial and Research Applications

-

Pharmaceutical Intermediate: Phthalimide derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.[3] this compound serves as a critical starting material for the synthesis of more complex and potent therapeutic agents.[5]

-

Agrochemical Synthesis: The compound is used as a raw material in the production of certain herbicides and pesticides.[5]

-

Polymer Chemistry: It can be incorporated into polymer chains or used as an additive to enhance the thermal stability and optical properties of materials.[4]

-

Dyestuff Intermediate: The aromatic and chromophoric nature of the molecule makes it a valuable intermediate in the synthesis of dyes.[12]

-

Chemical Sensors: While not directly reported for this specific molecule, related naphthalimide structures functionalized with recognition moieties have been developed as fluorescent sensors for detecting ions like CN⁻ and Fe³⁺.[13][14][15] This suggests a potential area of exploration for derivatives of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to use personal protective equipment (PPE), such as gloves and safety goggles, and to work in a well-ventilated area to avoid inhalation of dust or vapors.[4] Aromatic nitro compounds can be reactive and may have oxidizing properties.[16]

Conclusion

This compound is a compound of significant synthetic and industrial value. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable building block in medicinal chemistry, materials science, and agrochemical development. A thorough understanding of its chemical properties, spectroscopic signatures, and reaction pathways, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- 1. N-(4-nitrophenyl)phthalimide | C14H8N2O4 | CID 101314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 40392-27-6 | TCI AMERICA [tcichemicals.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. [PDF] A novel fluorescent sensor based on 4-(diethylamino)-2-(hydroxy)-phenyl imine functionalized naphthalimide for highly selective and sensitive detection of CN– and Fe3+ | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitro-2-phenylisoindole-1,3-dione

This guide provides a comprehensive technical overview of 5-nitro-2-phenylisoindole-1,3-dione, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis, characterization, and applications, with a focus on providing actionable insights and methodologies.

Chemical Identity and Nomenclature

The compound commonly referred to as 4-Nitro-N-phenylphthalimide is, according to IUPAC nomenclature, more accurately named 5-nitro-2-phenylisoindole-1,3-dione . This nomenclature clarifies the position of the nitro group on the phthalimide core structure.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 5-nitro-2-phenylisoindole-1,3-dione[1] |

| CAS Number | 40392-27-6 |

| Molecular Formula | C₁₄H₈N₂O₄[1] |

| Molecular Weight | 268.23 g/mol [1] |

| Canonical SMILES | O=C1N(C2=CC=CC=C2)C(=O)C3=C1C=C(C=C3)--INVALID-LINK--[O-] |

| InChI Key | HNNCFMUZZXJQLR-UHFFFAOYSA-N |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 5-nitro-2-phenylisoindole-1,3-dione is paramount for its effective and safe handling in a laboratory setting.

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to amber crystalline powder | Sigma-Aldrich |

| Melting Point | 187 °C | ChemicalBook |

| Boiling Point (Predicted) | 471.1 ± 47.0 °C | ChemicalBook |

| Density (Predicted) | 1.501 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Insoluble in water, soluble in many organic solvents | Generic |

Safety Information:

5-Nitro-2-phenylisoindole-1,3-dione should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 5-Nitro-2-phenylisoindole-1,3-dione

The synthesis of 5-nitro-2-phenylisoindole-1,3-dione is typically achieved through a two-step process. This involves the initial synthesis of N-phenylphthalimide, followed by its nitration. This approach allows for controlled introduction of the nitro group onto the phthalimide ring system.

Step 1: Synthesis of N-Phenylphthalimide

The foundational step is the condensation of phthalic anhydride with aniline to form N-phenylphthalimide.

Reaction:

Caption: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline.

Experimental Protocol:

-

Combine 1 mole equivalent of phthalic anhydride and 1.1 mole equivalents of aniline in a round-bottom flask equipped with a condenser.

-

Heat the mixture to 140-150°C for 1-2 hours. Water will be evolved during the reaction.

-

Cool the reaction mixture to room temperature. The product will solidify.

-

Recrystallize the crude product from glacial acetic acid or ethanol to yield pure N-phenylphthalimide.

Step 2: Nitration of N-Phenylphthalimide

The subsequent nitration of N-phenylphthalimide introduces the nitro group at the 5-position of the isoindole-1,3-dione ring.

Reaction Mechanism:

The nitration proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile.

Caption: Nitration of N-Phenylphthalimide.

Experimental Protocol:

-

In a flask cooled in an ice bath, slowly add N-phenylphthalimide to a cold mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash thoroughly with water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to obtain pure 5-nitro-2-phenylisoindole-1,3-dione.

Characterization

The identity and purity of the synthesized 5-nitro-2-phenylisoindole-1,3-dione can be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring and the nitrated phthalimide ring. The protons on the nitrated ring will exhibit characteristic shifts and coupling patterns due to the electron-withdrawing effect of the nitro group.

-

¹³C-NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbons of the nitrated ring will be shifted downfield.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the carbonyl groups of the imide (around 1710-1780 cm⁻¹), the C-N stretching vibration, and the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 268.23).

Applications in Drug Discovery and Development

5-Nitro-2-phenylisoindole-1,3-dione serves as a versatile scaffold and intermediate in the synthesis of various biologically active molecules. The presence of the nitro group and the phthalimide moiety provides opportunities for further chemical modifications.

Precursor for Bioactive Molecules

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes 5-nitro-2-phenylisoindole-1,3-dione a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. For instance, derivatives of isoindoline-1,3-dione have been investigated for their potential as:

-

Anticancer agents: The phthalimide scaffold is a key component of several anticancer drugs, and new derivatives are continuously being explored.[2]

-

Anti-inflammatory agents: Certain isoindoline-1,3-dione derivatives have shown promising anti-inflammatory properties.

-

Enzyme inhibitors: The rigid structure of the phthalimide ring system makes it an attractive scaffold for the design of enzyme inhibitors.[3]

Role as a Pharmacophore

The isoindoline-1,3-dione moiety is considered a "privileged structure" in medicinal chemistry. Its ability to interact with various biological targets through hydrogen bonding and π-π stacking makes it a valuable component in the design of new drugs. The introduction of a nitro group can modulate the electronic properties and bioavailability of the molecule, potentially leading to enhanced biological activity.

Caption: Synthetic utility of 5-nitro-2-phenylisoindole-1,3-dione in medicinal chemistry.

Conclusion

5-Nitro-2-phenylisoindole-1,3-dione is a valuable chemical entity with significant potential in synthetic organic chemistry and drug discovery. Its well-defined synthesis and the reactivity of its functional groups make it an important building block for the creation of novel molecules with diverse biological activities. This guide provides a foundational understanding for researchers and professionals working with this compound, enabling them to leverage its properties for their scientific endeavors.

References

An In-Depth Technical Guide to 4-Nitro-N-phenylphthalimide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Nitro-N-phenylphthalimide (CAS No: 40392-27-6), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its core chemical and physical properties, a validated synthesis protocol, expected spectroscopic characteristics, and its primary applications.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted phthalimide derivative characterized by a nitro group on the phthalic anhydride backbone and a phenyl group attached to the imide nitrogen. This structure makes it a valuable building block in synthetic organic chemistry.

Chemical Structure

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.[1][2]

| Property | Value |

| IUPAC Name | 5-nitro-2-phenylisoindole-1,3-dione |

| Synonyms | N-Phenyl-4-nitrophthalimide, 5-Nitro-N-phenylphthalimide |

| CAS Number | 40392-27-6 |

| Molecular Formula | C₁₄H₈N₂O₄ |

| Molecular Weight | 268.23 g/mol [1] |

| Appearance | Slightly pale yellow to greyish yellow crystal or powder |

| Purity | >98.0% (by GC) |

| Melting Point | 187 °C[3] |

| Boiling Point | 471.1 °C (Predicted)[3] |

| Density | 1.501 g/cm³ (Predicted)[3] |

| Solubility | Insoluble in water; Soluble in ethanol and acetone[4] |

Synthesis of this compound

The most logical and established pathway to synthesize this compound is through the electrophilic nitration of N-phenylphthalimide. This process leverages a classic nitrating mixture of concentrated sulfuric acid and nitric acid.

Causality of Experimental Choices

-

Reactant: N-phenylphthalimide is used as the direct precursor. It can be readily synthesized by heating phthalic anhydride with aniline.

-

Reagents: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is the standard reagent for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts, ensuring regioselectivity for the mono-nitro product. The primary product is the 4-nitro isomer due to the directing effects of the carbonyl groups on the phthalimide ring.

Experimental Workflow: Nitration of N-Phenylphthalimide

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

This protocol is adapted from established procedures for the nitration of similar phthalimide compounds.[4][5]

-

Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid (1.05 molar equivalents) dropwise to chilled (0-5 °C) concentrated sulfuric acid (typically 3-5 times the weight of the substrate). Maintain cooling in an ice bath.

-

Dissolution of Substrate: In a separate reaction vessel, dissolve N-phenylphthalimide (1.0 molar equivalent) in concentrated sulfuric acid. Cool this solution in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred N-phenylphthalimide solution. The temperature must be carefully controlled and maintained below 15 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

Work-up and Isolation: Pour the reaction mixture slowly and with vigorous stirring onto a large volume of crushed ice. This will precipitate the crude product.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to litmus paper. This is critical to remove any residual acid.

-

Drying and Purification: Air-dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or acetic acid.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in public repositories, its structure allows for the confident prediction of its key spectroscopic features based on the principles of NMR and IR spectroscopy.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (Phenyl Ring): Multiplets between δ 7.4-7.6 ppm. Aromatic Protons (Phthalimide Ring): Three distinct signals. A doublet around δ 8.1 ppm (proton adjacent to carbonyl), a doublet of doublets around δ 8.5 ppm (proton between carbonyl and nitro group), and a doublet around δ 8.8 ppm (proton adjacent to nitro group). The strong electron-withdrawing effect of the nitro and carbonyl groups will shift these protons significantly downfield. |

| ¹³C NMR | Carbonyl Carbons (C=O): Two signals expected in the δ 165-168 ppm range. Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon bearing the nitro group (C4) would be significantly shifted. |

| IR Spectroscopy | C=O Stretch (Imide): Two characteristic strong absorption bands around 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric). N-O Stretch (Nitro Group): Strong, sharp absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-N Stretch & Aromatic C=C: Bands in the 1600-1450 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): A strong peak at m/z = 268, corresponding to the molecular weight. Fragmentation: Expect fragmentation patterns corresponding to the loss of NO₂, CO, and cleavage of the phthalimide and phenyl rings. |

Applications in Research and Industry

This compound serves as a crucial intermediate in several sectors, primarily due to the reactivity of the nitro group, which can be readily reduced to an amine (NH₂). This amino derivative is a versatile precursor for further chemical modifications.

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds. The phthalimide group is a common motif in medicinal chemistry, and the amine derived from the nitro group serves as a handle for building more complex active pharmaceutical ingredients (APIs).[4]

-

Agrochemical Industry: The compound is a raw material for producing certain herbicides and pesticides.[4]

-

Chemical Research: In a laboratory setting, it is employed as a reagent and building block for synthesizing novel organic molecules and materials.[4] Its defined structure is also useful for studying reaction mechanisms.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The following information is derived from supplier Safety Data Sheets (SDS).

| Hazard Category | Description |

| GHS Classification | Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Measures | P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves and eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. |

| Storage | Keep the container tightly closed. Store in a cool, dark, and dry place. Keep away from oxidizing agents. |

| Stability | Stable under recommended storage conditions. |

Conclusion

This compound is a well-defined organic compound with significant utility as a chemical intermediate. Its synthesis via the nitration of N-phenylphthalimide is a straightforward and scalable process, provided that reaction conditions, particularly temperature, are carefully controlled. While detailed experimental spectroscopic data is not broadly published, its structural features can be reliably predicted. Its primary value lies in its role as a precursor in the pharmaceutical and agrochemical industries, underscoring the importance of such building blocks in the development of new technologies and therapies. Adherence to strict safety protocols is mandatory when handling this compound.

References

CAS number for 4-Nitro-N-phenylphthalimide

An In-Depth Technical Guide to 4-Nitro-N-phenylphthalimide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. It delves into its fundamental properties, synthesis, reactivity, and applications, providing field-proven insights and practical methodologies.

Core Identification and Significance

This compound is a nitrated aromatic imide that serves as a versatile building block in organic synthesis. Its structural framework, featuring a reactive nitro group and a stable phthalimide moiety, makes it a valuable precursor in the synthesis of a range of target molecules, particularly in the pharmaceutical and fine chemical industries.

-

Synonyms : N-Phenyl-4-nitrophthalimide, 5-Nitro-2-phenylisoindoline-1,3-dione, 5-Nitro-2-phenyl-2H-isoindole-1,3-dione[2][4]

The strategic placement of the nitro group on the phthalimide ring system is pivotal. This electron-withdrawing group influences the molecule's reactivity and provides a synthetic handle that can be readily transformed, most commonly through reduction to an amino group. This transformation is a gateway to a diverse array of subsequent chemical modifications, enabling the construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental work, from designing reaction conditions to purification and storage. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 268.23 g/mol | [1] |

| Appearance | White to Amber powder or crystalline solid | [2] |

| Melting Point | 187 °C to 216 °C (values vary across suppliers) | [2][4] |

| Boiling Point | 471.1°C at 760 mmHg | [2] |

| Density | ~1.50 g/cm³ | [2][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [4] |

| Storage | Room temperature | [2] |

Note on Melting Point Discrepancy: The observed range in melting points may be attributable to variances in purity or crystalline form of the material from different commercial suppliers. Researchers should consider the purity specifications provided by the supplier.[1][4]

Synthesis of this compound: Pathways and Rationale

The synthesis of this compound can be logically approached via two primary retrosynthetic pathways. The choice of pathway often depends on the availability of starting materials and desired purity profile.

Pathway A: Electrophilic Nitration of N-Phenylphthalimide

This is a classic electrophilic aromatic substitution reaction. The phthalimide ring, while deactivated by the carbonyl groups, can still undergo nitration under forcing conditions. The phenyl group is generally less reactive towards nitration in this structure due to the electron-withdrawing nature of the imide group.

-

Causality : A strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is required to generate the nitronium ion (NO₂⁺) electrophile in sufficient concentration. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion. The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

Pathway B: Condensation of 4-Nitrophthalic Anhydride with Aniline

This pathway involves the formation of the imide ring from precursors that already contain the nitro functionality. This method can offer better regiochemical control compared to direct nitration.

-

Causality : The reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6] The nitrogen atom of aniline acts as a nucleophile, attacking one of the carbonyl carbons of the 4-nitrophthalic anhydride. This forms a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring.[6] Heating in a high-boiling solvent like glacial acetic acid often facilitates the final dehydration step.[6]

Key Applications and Chemical Reactivity

The utility of this compound in research and development stems primarily from the chemical reactivity of its nitro group.

Gateway to Amino Derivatives

The most significant application is its role as an intermediate. The nitro group can be efficiently reduced to a primary amine (4-Amino-N-phenylphthalimide), a critical transformation that opens up a vast landscape of synthetic possibilities.

-

Mechanistic Insight : The reduction is typically achieved using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium. The resulting amino group is a potent nucleophile and can undergo a wide range of reactions, including:

-

Acylation

-

Alkylation

-

Diazotization followed by Sandmeyer reactions

-

Formation of amides and sulfonamides

-

This versatility makes it a foundational component in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), dyes, and agrochemicals.[4]

Applications in Drug Discovery

The phthalimide core is a well-known structural motif in medicinal chemistry, famously associated with the immunomodulatory drug thalidomide and its analogs. While this compound itself is not typically the final active molecule, its derivatives are explored for various therapeutic activities. Phthalimide derivatives have been investigated for anxiolytic, antimicrobial, and antitubercular properties.[7][8] The synthesis of novel analogs often begins with functionalized phthalimides like the amino derivative obtained from the title compound.

Experimental Protocols

The following protocols are provided as illustrative, self-validating systems. Researchers must adapt them based on laboratory conditions and scale, always adhering to rigorous safety standards.

Protocol 1: Synthesis of this compound via Nitration (Hypothetical)

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add N-phenylphthalimide (1 equivalent).

-

Acid Mixture Preparation : In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (5-10 volumes relative to N-phenylphthalimide). Keep the temperature below 10°C.

-

Nitration : Cool the flask containing N-phenylphthalimide to 0-5°C using an ice bath. Slowly add the pre-cooled nitrating mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Purification : Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. Dry the crude product. Recrystallize from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound.[9]

Protocol 2: Reduction to 4-Amino-N-phenylphthalimide

-

Reaction Setup : To a round-bottom flask, add this compound (1 equivalent) and ethanol.

-

Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the suspension.

-

Reflux : Heat the mixture to reflux (approximately 78°C) and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Basification : Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate or dilute sodium hydroxide to neutralize the hydrochloric acid and precipitate the tin salts. Ensure the final pH is ~8.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by column chromatography or recrystallization to yield pure 4-Amino-N-phenylphthalimide.

Safety and Handling

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.

-

Storage : Store in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS: 40392-27-6) is a chemical intermediate of considerable value, bridging basic starting materials to complex, high-value molecules. Its well-defined physicochemical properties and predictable reactivity, centered on the transformation of its nitro group, make it a reliable tool for synthetic chemists. The robust protocols for its synthesis and subsequent reduction provide a solid foundation for its application in the development of novel pharmaceuticals, agrochemicals, and dyes. This guide provides the core technical knowledge required for its effective and safe utilization in a research and development setting.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 40392-27-6 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. brieflands.com [brieflands.com]

- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 4-Nitro-N-phenylphthalimide: A Technical Guide

Introduction

4-Nitro-N-phenylphthalimide, with the chemical formula C₁₄H₈N₂O₄ and a molecular weight of 268.22 g/mol , is a compound of significant interest in synthetic chemistry and drug development.[1] Its rigid phthalimide core, functionalized with a nitro-substituted phenyl ring, makes it a valuable scaffold for creating more complex molecules. Accurate structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this molecule. The discussion is framed from the perspective of an application scientist, focusing not just on the data itself, but on the rationale behind the analytical techniques and the interpretation of the resulting spectra.

For clarity and structural reference, the IUPAC name for this compound is 2-(4-nitrophenyl)isoindole-1,3-dione.[1] The molecular structure is depicted below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its distinct aromatic systems.

¹H NMR Analysis

The proton NMR spectrum reveals the electronic environment of every hydrogen atom. The strong electron-withdrawing effects of the imide and nitro functionalities significantly deshield the aromatic protons, shifting them downfield.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 8.38 - 8.36 | Doublet of Doublets (dd) | - | H-2', H-6' |

| 8.00 | Doublet of Doublets (dd) | 5.4, 3.0 | H-4, H-7 |

| 7.85 | Doublet of Doublets (dd) | 5.4, 3.0 | H-5, H-6 |

| 7.65 | Doublet of Doublets (dd) | - | H-3', H-5' |

| Data acquired in CDCl₃ at 600 MHz.[2] |

Expertise & Experience: Interpreting the Spectrum The spectrum logically divides into two regions corresponding to the two aromatic rings.

-

Phthalimide Protons (H-4, H-5, H-6, H-7): These four protons create a symmetric AA'BB' system. The protons closer to the carbonyl groups (H-4, H-7) are more deshielded and appear around 8.00 ppm, while the inner protons (H-5, H-6) appear slightly upfield at 7.85 ppm.[2] The coupling constants of 5.4 Hz and 3.0 Hz are characteristic of ortho and meta coupling in this type of fused ring system.[2]

-

Nitrophenyl Protons (H-2', H-3', H-5', H-6'): This ring also presents an AA'BB' system. The nitro group is strongly electron-withdrawing, dramatically deshielding the ortho protons (H-2', H-6') to ~8.37 ppm.[2] Conversely, the meta protons (H-3', H-5') are less affected and appear further upfield at ~7.65 ppm.[2] This large chemical shift difference between the two sets of protons is a hallmark of a para-substituted nitrobenzene ring.

¹³C NMR Analysis

While a complete, authoritatively assigned ¹³C NMR spectrum for this compound was not available in the surveyed literature, its spectral features can be reliably predicted based on data from the parent compound, N-phenylphthalimide, and known substituent chemical shift (SCS) effects.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~167 | C=O | Typical chemical shift for imide carbonyls. |

| ~148 | C-4' | Aromatic carbon bearing the nitro group; strongly deshielded. |

| ~138 | C-1' | Quaternary carbon attached to the imide nitrogen. |

| ~135 | C-5, C-6 | Aromatic CH carbons on the phthalimide ring. |

| ~132 | C-3a, C-7a | Quaternary carbons of the phthalimide ring fusion. |

| ~126 | C-2', C-6' | Aromatic CH carbons ortho to the nitro group. |

| ~124 | C-3', C-5' | Aromatic CH carbons meta to the nitro group. |

| ~124 | C-4, C-7 | Aromatic CH carbons on the phthalimide ring. |

Expertise & Experience: Predicting the Spectrum The prediction is grounded in established principles:

-

Carbonyl Carbons (C=O): Imide carbonyls are consistently found in the 165-170 ppm region due to the strong deshielding effect of the two adjacent electronegative atoms (O and N).

-

Effect of the Nitro Group: The -NO₂ group is a powerful electron-withdrawing group. This causes significant deshielding (a downfield shift) of the carbon it is directly attached to (C-4', ipso-carbon) to ~148 ppm. It also deshields the ortho carbons (C-2', C-6') while having a smaller effect on the meta carbons (C-3', C-5').

-

Phthalimide Carbons: The chemical shifts for the phthalimide ring carbons are expected to be similar to those in N-phenylphthalimide, with the quaternary carbons (C-3a, C-7a) appearing around 132 ppm and the protonated carbons (C-4,5,6,7) appearing between 124-135 ppm.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Choices:

-

Solvent (CDCl₃): Deuterated chloroform is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual proton peak (7.26 ppm) and carbon peak (77.16 ppm) for referencing.

-

Concentration (5-10 mg): This provides an optimal signal-to-noise ratio for both ¹H and ¹³C experiments on modern spectrometers without causing solubility or line-broadening issues.

-

Shimming: This physical process corrects for inhomogeneities in the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks. Poor shimming is a common source of unreliable data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint." The spectrum of this compound is dominated by strong absorptions from its imide and nitro groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1775 | Strong | Imide C=O (Asymmetric Stretch) |

| ~1715 | Strong | Imide C=O (Symmetric Stretch) |

| ~1525 | Strong | NO₂ (Asymmetric Stretch) |

| ~1345 | Strong | NO₂ (Symmetric Stretch) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Weak | Aromatic C=C Stretch |

| Characteristic absorption regions based on data from analogous compounds.[2][3][4] |

Expertise & Experience: Interpreting the Spectrum The diagnostic value of the IR spectrum lies in four key peaks:

-

Imide Carbonyls: Cyclic imides characteristically show two carbonyl bands due to symmetric and asymmetric stretching. The higher frequency band (~1775 cm⁻¹) is the asymmetric stretch, while the lower frequency band (~1715 cm⁻¹) is the symmetric stretch.[2][4] The presence of both is a strong indicator of the five-membered imide ring.

-

Nitro Group: Aromatic nitro compounds display two very strong and characteristic absorptions. The asymmetric stretch appears at a higher wavenumber (~1525 cm⁻¹), and the symmetric stretch appears at a lower wavenumber (~1345 cm⁻¹).[3] These peaks are often the most intense in the fingerprint region and are definitive proof of the -NO₂ group.

Experimental Protocol: FTIR (KBr Pellet)

For solid samples, the KBr pellet method is a robust, self-validating technique.

Methodology:

-

Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The KBr acts as an optically transparent matrix.

-

Homogenization: Continue grinding until the mixture is a fine, homogenous powder. Incomplete mixing is a primary source of poor-quality spectra with sloping baselines.

-

Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber must be run first and automatically subtracted by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

| m/z (mass-to-charge) | Relative Intensity (%) | Ion Assignment |

| 268 | 100 | [M]⁺ (Molecular Ion) |

| 222 | 13.8 | [M - NO₂]⁺ |

| 194 | 4.0 | [M - NO₂ - CO]⁺ |

| 178 | 6.1 | [C₁₂H₈N]⁺ |

| 104 | 13.5 | [C₇H₄O]⁺ (Phthaloyl fragment) |

| 76 | 15.9 | [C₆H₄]⁺ (Benzene fragment) |

| Data obtained by Electron Ionization (EI) at 75 eV. |

Expertise & Experience: Interpreting the Spectrum

-

Molecular Ion Peak: The base peak at m/z 268 corresponds to the intact molecular ion [C₁₄H₈N₂O₄]⁺, confirming the molecular weight of the compound. The presence of a smaller M+1 peak (~16.1% intensity) is consistent with the natural abundance of ¹³C.

-

Key Fragmentation Pathways: Electron ionization is a high-energy technique that induces predictable fragmentation. The primary fragmentation event is the loss of the nitro group radical (•NO₂, 46 Da), resulting in the significant peak at m/z 222 . This is a characteristic fragmentation for aromatic nitro compounds. Subsequent losses of neutral molecules like carbon monoxide (CO, 28 Da) lead to the smaller peaks at m/z 194 . Other major fragments at m/z 104 and m/z 76 arise from the cleavage of the phthalimide portion of the molecule.

Caption: Proposed key fragmentation pathway for this compound under EI-MS.

Experimental Protocol: EI-MS

Methodology:

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe.

-

Volatilization: The probe is heated (e.g., to 170 °C) to volatilize the sample into the gas phase under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (standardized at 70 eV). This energy is sufficient to eject an electron from the molecule, forming the molecular ion [M]⁺, and induce fragmentation.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Causality Behind Choices:

-

High Vacuum: Prevents ion-molecule collisions and allows for a clear mean free path to the detector.

-

70 eV Electron Energy: This is a standardized energy used across different instruments. It provides enough energy to cause reproducible fragmentation patterns, creating spectral "fingerprints" that can be compared across labs and to library databases.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H NMR confirms the connectivity and electronic nature of the two distinct aromatic rings. IR spectroscopy provides definitive evidence for the key imide and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. Together, these techniques allow researchers and drug development professionals to confirm the identity, structure, and purity of this important chemical entity with a high degree of confidence.

References

An In-depth Technical Guide to the Thermal and Photophysical Properties of 4-Nitro-N-phenylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-N-phenylphthalimide is a molecule of significant interest owing to its unique electronic and structural features, which suggest potential applications in materials science and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its thermal and photophysical properties, grounded in established scientific principles and experimental methodologies. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and provides detailed, field-proven protocols for its full characterization. This approach ensures a robust framework for researchers to understand, predict, and experimentally validate the properties of this compound.

Introduction: The Scientific Rationale

The phthalimide moiety is a well-established pharmacophore and a versatile building block for functional dyes. The introduction of a nitro group at the 4-position of the phthalimide ring, combined with the N-phenyl substituent, creates a donor-acceptor system that is anticipated to exhibit intriguing photophysical characteristics. The electron-withdrawing nature of the nitro group is expected to influence the intramolecular charge transfer (ICT) character of the molecule's excited states, which in turn governs its fluorescence properties. Furthermore, the thermal stability of such a system is a critical parameter for its practical application in various fields, including the development of robust materials and thermally stable drug formulations.

This guide is structured to provide a deep dive into the theoretical underpinnings of the thermal and photophysical behavior of this compound, followed by detailed experimental protocols to enable its empirical characterization.

Synthesis of this compound

The synthesis of this compound can be approached through several established routes for N-substituted phthalimides and the nitration of aromatic compounds. A common and effective method involves the nitration of N-phenylphthalimide.

Synthesis of N-Phenylphthalimide

A straightforward approach to synthesizing the N-phenylphthalimide precursor involves the condensation of phthalic anhydride with aniline.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and aniline.

-

Heat the mixture at 140-145°C for approximately one hour.

-

Allow the reaction mixture to cool, then add water to precipitate the crude product.

-

Collect the solid by filtration and wash with a 10% aqueous potassium carbonate solution, followed by water, to remove any unreacted phthalic anhydride and aniline.

-

Dry the resulting powder to yield N-phenylphthalimide. Recrystallization from acetic acid can be performed for further purification.

Nitration of N-Phenylphthalimide

The introduction of the nitro group at the 4-position of the phthalimide ring can be achieved through electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The conditions for nitration must be carefully controlled to favor mono-nitration at the desired position. A similar procedure for the nitration of N-methylphthalimide can be adapted.[1][2]

Experimental Protocol:

-

Dissolve N-phenylphthalimide in a suitable solvent, such as methylene chloride, and place it in a reactor equipped with a stirrer and cooling capabilities.[3]

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the solution of N-phenylphthalimide while maintaining a low temperature (e.g., 0-5°C) to control the reaction rate and selectivity.[3]

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration.

-

Upon completion, quench the reaction by pouring the mixture into ice water to precipitate the crude this compound.

-

Filter the solid, wash thoroughly with water to remove residual acids, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4][5]

Thermal Properties: Stability and Phase Transitions

The thermal stability of this compound is a crucial parameter for its handling, storage, and application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to assess these properties.

Theoretical Considerations

The thermal stability of an organic molecule is intrinsically linked to its bond energies and crystalline structure. The introduction of a nitro group can sometimes lower the decomposition temperature due to the potential for exothermic decomposition. DSC can reveal information about melting point, purity, and polymorphism.

Experimental Characterization

Table 1: Anticipated Thermal Properties of this compound and Analytical Techniques

| Property | Analytical Technique | Expected Observations |

| Decomposition Temperature | Thermogravimetric Analysis (TGA) | A sharp weight loss in the TGA thermogram indicating the onset of decomposition. |

| Melting Point | Differential Scanning Calorimetry (DSC) | A sharp endothermic peak in the DSC thermogram corresponding to the melting transition. |

| Polymorphism | Differential Scanning Calorimetry (DSC) | The presence of multiple melting peaks or recrystallization events in the DSC thermogram may indicate different crystalline forms. |

Detailed Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of this compound.

Protocol: [6][7][8][9][10][11]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into a clean TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of the major weight loss step is taken as the decomposition temperature. The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point and identify any phase transitions of this compound.

Protocol: [12][13][14][15][16]

-

Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into a clean DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition. The enthalpy of fusion can be calculated by integrating the area of the melting peak.

Photophysical Properties: Absorption and Emission

The photophysical properties of this compound are dictated by its electronic structure, particularly the interplay between the phthalimide core, the N-phenyl group, and the electron-withdrawing nitro group.

Theoretical Framework

The presence of the nitro group is expected to induce a charge-transfer (CT) character in the excited state.[17] This can lead to a significant Stokes shift (the difference between the absorption and emission maxima) and a sensitivity of the fluorescence to the solvent polarity. In polar solvents, the CT state is stabilized, often resulting in a red-shift of the emission spectrum and a decrease in the fluorescence quantum yield.

Experimental Characterization

Table 2: Anticipated Photophysical Properties of this compound and Analytical Techniques

| Property | Analytical Technique | Expected Observations |

| Absorption Maxima (λabs) | UV-Visible Spectroscopy | Absorption bands in the UV-Vis region corresponding to π-π* and potentially n-π* transitions. |

| Molar Extinction Coefficient (ε) | UV-Visible Spectroscopy | A measure of the probability of the electronic transition. |

| Emission Maxima (λem) | Fluorescence Spectroscopy | Emission in the visible region, with the exact wavelength depending on the solvent polarity. |

| Fluorescence Quantum Yield (Φf) | Fluorescence Spectroscopy | The efficiency of the fluorescence process, which is expected to be solvent-dependent. |

| Excited State Lifetime (τ) | Time-Resolved Fluorescence Spectroscopy | The average time the molecule spends in the excited state before returning to the ground state. |

Detailed Experimental Protocols

Objective: To determine the absorption and emission spectra of this compound in various solvents.

-

Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade). From the stock solution, prepare a series of dilutions in the desired solvents of varying polarity.

-

UV-Visible Absorption Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of each solution in a 1 cm path length quartz cuvette. Use the pure solvent as a blank.

-

Fluorescence Emission Measurement: Using a spectrofluorometer, excite the solutions at their respective absorption maxima. Record the emission spectra.

-

Data Analysis: Determine the wavelength of maximum absorption (λabs) and maximum emission (λem). Calculate the molar extinction coefficient (ε) from the absorbance of a solution of known concentration using the Beer-Lambert law.

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Protocol: [20][21][22][23][24]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H2SO4).

-

Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement: Measure the absorbance of each solution at the chosen excitation wavelength. Then, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Excited State Dynamics: Unraveling the Photophysics

To gain a deeper understanding of the processes that occur after photoexcitation, transient absorption spectroscopy is an invaluable tool. This technique allows for the observation of short-lived excited states and the determination of their decay pathways.

Expected Excited State Processes

Upon photoexcitation, this compound is expected to undergo several processes, including:

-

Internal Conversion (IC): Non-radiative transition between electronic states of the same multiplicity.

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity (e.g., from a singlet to a triplet state). Nitroaromatic compounds are known to exhibit efficient ISC.

-

Fluorescence: Radiative decay from the lowest singlet excited state to the ground state.

-

Non-radiative Decay: Deactivation of the excited state through vibrational relaxation.

The interplay of these processes will determine the overall photophysical properties of the molecule.

Transient Absorption Spectroscopy

Objective: To identify and characterize the transient excited states of this compound and determine their lifetimes.

Protocol: [25][26][27][28][29][30][31]

-

Sample Preparation: Prepare a solution of this compound in the desired solvent with an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1 cm cuvette.

-

Experimental Setup: In a pump-probe transient absorption spectrometer, a high-intensity "pump" pulse excites the sample, and a delayed, broad-spectrum "probe" pulse measures the change in absorbance.

-

Data Acquisition: The change in absorbance (ΔA) is recorded as a function of both wavelength and the time delay between the pump and probe pulses.

-

Data Analysis: The resulting data is a 3D map of ΔA versus wavelength and time. Global analysis of this data can be used to identify the spectral signatures of different transient species (e.g., the singlet excited state, the triplet state) and to determine their lifetimes.

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental workflows and the relationships between the different properties, the following diagrams are provided.

Workflow for Characterization

Caption: Workflow for the comprehensive characterization of this compound.

Jablonski Diagram for Photophysical Processes

Caption: Jablonski diagram illustrating the key photophysical processes.

Conclusion and Future Outlook

This technical guide provides a robust framework for understanding and characterizing the thermal and photophysical properties of this compound. By combining theoretical principles with detailed, actionable experimental protocols, researchers are equipped to thoroughly investigate this promising molecule. The anticipated intramolecular charge transfer character, influenced by the nitro and phenyl substituents, makes this compound a compelling candidate for further study, particularly in the development of novel fluorescent probes and functional materials. The systematic application of the described methodologies will undoubtedly lead to a deeper understanding of its structure-property relationships and unlock its full potential in various scientific and technological domains.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation method of 4-nitrophthalonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. infinitalab.com [infinitalab.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. epfl.ch [epfl.ch]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. azom.com [azom.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. s4science.at [s4science.at]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sfu.ca [sfu.ca]

- 16. Making sure you're not a bot! [openjournals.ugent.be]

- 17. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. agilent.com [agilent.com]

- 23. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 24. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 27. scribd.com [scribd.com]

- 28. nathan.instras.com [nathan.instras.com]

- 29. Transient Absorption | Photon Factory [photonfactory.blogs.auckland.ac.nz]

- 30. macmillan.princeton.edu [macmillan.princeton.edu]

- 31. pure.uva.nl [pure.uva.nl]

An In-Depth Technical Guide to the Solubility of 4-Nitro-N-phenylphthalimide in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process development, purification, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Nitro-N-phenylphthalimide, a key intermediate in various synthetic pathways.[1] We will explore the fundamental principles governing its dissolution, present quantitative solubility data across a range of common organic solvents, and detail a robust experimental protocol for solubility determination. The insights herein are designed to empower researchers to make informed decisions in solvent selection, crystallization process design, and reaction optimization.

Introduction: The Significance of this compound Solubility

This compound (C₁₄H₈N₂O₄) is an organic compound featuring a phthalimide structure substituted with a phenyl group on the nitrogen atom and a nitro group on the phthalic ring.[1] Its molecular structure, which combines a polar nitro group and an imide moiety, dictates its interaction with various solvents, making solubility a critical parameter.[2] The importance of understanding its solubility profile is paramount for several key industrial processes:

-

Purification and Crystallization: The design of efficient crystallization processes for purification hinges on accurate solubility data.[3] Selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is crucial for maximizing yield and purity.

-

Reaction Chemistry: As a synthetic intermediate, its solubility in reaction media directly impacts reaction rates, efficiency, and side-product formation.[1]

-

Formulation Development: For downstream applications, particularly in agrochemical and pharmaceutical development, knowing the solubility is essential for creating stable and bioavailable formulations.[1]

This guide delves into the physicochemical principles that govern the dissolution of this compound and provides actionable data and methodologies for its practical application.

Theoretical Framework: Principles of Dissolution

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents.[4]

For this compound, the key structural features influencing its solubility are:

-

The Phthalimide Ring System: The two carbonyl groups in the imide structure are polar and can act as hydrogen bond acceptors.

-

The Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's overall polarity.

-

The N-phenyl Group: This aromatic ring adds a degree of non-polar character but also participates in π-π stacking interactions.

The dissolution process is an equilibrium, and its temperature dependence can be understood from a thermodynamic perspective. For most solids dissolving in liquids, the process is endothermic (absorbs heat), meaning that solubility increases with an increase in temperature, a trend that holds true for this compound.[3][5]

Quantitative Solubility of this compound

Systematic studies have been conducted to measure the mole fraction solubility of this compound in a variety of pure organic solvents across a temperature range of 273.15 K to 323.15 K.[3][5] The data reveals a clear hierarchy of solvent efficacy and a consistent positive correlation between temperature and solubility.

Table 1: Mole Fraction Solubility of this compound in Select Organic Solvents

| Solvent | Polarity Class | Solubility Ranking (Highest to Lowest) | Key Interaction Type |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 1 (Highest) | Dipole-dipole |

| Cyclohexanone | Polar Aprotic | 2 | Dipole-dipole |

| 1,4-Dioxane | Polar Aprotic | 3 | Dipole-dipole, H-bond acceptor |

| Acetone | Polar Aprotic | 3 | Dipole-dipole, H-bond acceptor |

| 2-Butanone | Polar Aprotic | 3 | Dipole-dipole, H-bond acceptor |

| Benzyl Alcohol | Polar Protic | 3 | H-bonding, Dipole-dipole |

| Ethyl Acetate | Polar Aprotic | 4 | Dipole-dipole |

| Acetonitrile | Polar Aprotic | 5 | Dipole-dipole |

| Methanol | Polar Protic | 6 | H-bonding |

| Ethanol | Polar Protic | 7 | H-bonding |

| Isopropanol | Polar Protic | 8 | H-bonding |

| Chloroform | Non-polar | 9 (Lowest) | Dipole-induced dipole |

Source: Data compiled from Han, S., et al. (2016).[3]

Key Insights from the Data:

-

Dominance of Polar Aprotic Solvents: The highest solubility is observed in polar aprotic solvents like N,N-dimethylformamide (DMF) and cyclohexanone.[3][5] This is attributable to strong dipole-dipole interactions between the solvent and the highly polar nitro and carbonyl groups of the solute.

-

Influence of Temperature: Across all tested solvents, the solubility of this compound increases with rising temperature, indicating an endothermic dissolution process.[3][5] This is a critical factor for designing crystallization-based purification methods.

-

Lower Solubility in Alcohols: Despite being polar protic, alcohols like methanol, ethanol, and isopropanol are less effective solvents than DMF or acetone.[3] This can be attributed to the strong self-association of alcohol molecules through hydrogen bonding, which must be overcome to create a cavity for the solute molecule.

Experimental Protocol for Solubility Determination

To ensure scientific integrity and reproducibility, a standardized method for solubility measurement is essential. The isothermal dissolution equilibrium technique, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), is a robust and widely accepted method.[3][5]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, jacketed glass vessel.

-

The vessel is maintained at a constant, controlled temperature using a circulating water bath.

-

The mixture is continuously agitated using a magnetic stirrer to facilitate the equilibrium process. The system is typically stirred for at least 24 hours to ensure equilibrium is reached.[6]

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, stirring is halted, and the suspension is allowed to settle for several hours to permit the solid phase to precipitate.

-